molecular formula C13H15BN2O2 B567281 (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid CAS No. 1356239-98-9

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

Cat. No. B567281
M. Wt: 242.085
InChI Key: MPRLSUCCTBCVJP-UHFFFAOYSA-N
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Description

“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C13H15BN2O2 . It is used in the synthesis of organic compounds .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents . The preparation of compounds with boronic acid groups is relatively simple and well known .


Molecular Structure Analysis

The molecular weight of “(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is 242.08 g/mol . Its InChI is InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving boronic acids . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” has a topological polar surface area of 56.6 Ų and a complexity of 247 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Boron-Containing Compounds in Medicinal Chemistry

Boron-containing compounds, including boronic acids, have emerged as significant players in drug discovery and development. Their unique ability to form reversible covalent bonds with biomolecules makes them attractive for designing inhibitors targeting various enzymes and receptors. For instance, boron-based drugs have been successfully developed for treating cancer, bacterial infections, and inflammatory diseases (Plescia & Moitessier, 2020).

Boronic Acids in Material Science

Boronic acid derivatives are utilized in creating functional materials with applications in sensing, catalysis, and optoelectronics. For example, boron-doped carbon materials exhibit enhanced electrochemical properties useful for energy storage and conversion technologies. The chemical versatility and the ability to engage in boron-oxygen interactions contribute to designing novel materials with tailored properties (Squeo & Pasini, 2020).

Applications in Analytical Chemistry

Boronic acids are integral in developing sensors for detecting various analytes, including sugars, ions, and biomolecules. Their selective binding to diols enables the construction of glucose sensors, which are crucial for diabetes management. Similarly, boronic acid-based fluorescent sensors are designed for detecting fluoride ions, showcasing the adaptability of these compounds in environmental and biological monitoring (Wang et al., 2014).

Role in Organic Synthesis

Boronic acids are key reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials. The versatility and mild reaction conditions associated with boronic acids facilitate the construction of complex molecular architectures (Asad et al., 2004).

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLSUCCTBCVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855764
Record name {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

CAS RN

1356239-98-9
Record name {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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